N-(3-iodophenyl)benzenesulfonamide
Overview
Description
“N-(3-iodophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H10INO2S . It is a type of benzenesulfonamide, a class of compounds known for their wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzenesulfonamide core with an iodophenyl group attached . The exact structure can be confirmed through spectroscopic methods such as FTIR, NMR, and MS .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined through various methods. For instance, its melting point, boiling point, and density can be determined experimentally .Scientific Research Applications
Chemical Characterization and Spectroscopic Analysis
N-(3-iodophenyl)benzenesulfonamide, along with its derivatives, has been the subject of intensive research due to its chemical and spectroscopic properties. Studies like the one by Demircioğlu et al. (2018) have focused on the synthesis, X-ray diffraction method, spectroscopic characterization (FT-IR, 1H, and 13C NMR), antimicrobial activity, Hirshfeld surface analysis, and DFT computations of novel sulfonamide derivatives. These comprehensive analyses, involving theoretical and experimental methods, provide a solid foundation for understanding the molecular structure and physicochemical properties of compounds like this compound Demircioğlu et al., 2018.
Role in Carbonic Anhydrase Inhibition and Potential Anticancer Activity
Sulfonamide derivatives, including those similar to this compound, have shown significant potential in inhibiting carbonic anhydrases, which are enzymes critical in various biological processes. For instance, Pacchiano et al. (2011) synthesized a series of ureido-substituted benzenesulfonamides that exhibited excellent inhibition of human carbonic anhydrases, especially isoforms associated with tumors. This inhibition profile paves the way for these compounds to be candidates in developing novel anticancer drugs. Furthermore, their research demonstrated significant antimetastatic activity in breast cancer models, highlighting the therapeutic potential of these compounds Pacchiano et al., 2011.
Contributions to Pharmacology and Drug Design
In the realm of pharmacology and drug design, derivatives of this compound have been instrumental. Research efforts like those of Yamada et al. (2016) in developing N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists underscore the compound's importance. Their work presents these derivatives as candidates for treating various diseases, including uterine leiomyoma, endometriosis, and certain psychiatric disorders. This indicates the compound's versatility and potential in creating novel therapeutic agents Yamada et al., 2016.
Future Directions
Properties
IUPAC Name |
N-(3-iodophenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJXTHISCYYNTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359812 | |
Record name | N-(3-iodophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151721-40-3 | |
Record name | N-(3-iodophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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